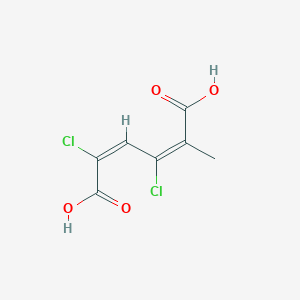
3,5-Dichloro-2-methylmuconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-methylmuconate is a halo fatty acid.
Aplicaciones Científicas De Investigación
Metabolism in Bacterial Strains
- Ralstonia sp. strain PS12 metabolizes various dichlorotoluenes, with 3,5-dichloro-2-methylmuconate being a key intermediate in this process. This compound undergoes both 1,4- and 3,6-cycloisomerization, showcasing a branched metabolic route in bacterial degradation pathways (Pollmann et al., 2002).
Role in Biodegradation of Chloroaromatic Compounds
- In Alcaligenes eutrophus JMP 134, 3,5-dichlorocatechol (a closely related compound) is metabolized into 2,4-dichloro-cis,cis-muconate, demonstrating its involvement in the degradation of chloroaromatic compounds (Pieper et al., 1991).
Co-metabolism in Achromobacter
- Achromobacter sp. co-metabolizes 3,5-dichlorocatechol, leading to the accumulation of 3,5-dichloro-2-hydroxymuconic semialdehyde, an indicator of aromatic nucleus cleavage by a meta-cleaving enzyme (Horvath, 1970).
Application in Photocatalytic Degradation
- Studies on the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbents highlight the potential of 3,5-dichloro compounds in enhancing mineralization rates and reducing toxic intermediates in environmental applications (Torimoto et al., 1996).
Propiedades
Fórmula molecular |
C7H6Cl2O4 |
|---|---|
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
(2E,4E)-3,5-dichloro-2-methylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H6Cl2O4/c1-3(6(10)11)4(8)2-5(9)7(12)13/h2H,1H3,(H,10,11)(H,12,13)/b4-3+,5-2+ |
Clave InChI |
NWPNKOYCKBKKCL-JWVZGZSZSA-N |
SMILES isomérico |
C/C(=C(/C=C(\C(=O)O)/Cl)\Cl)/C(=O)O |
SMILES canónico |
CC(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)


![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)
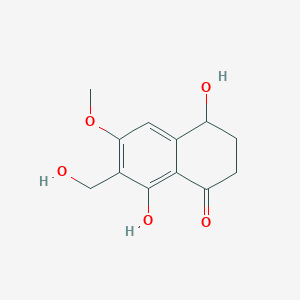

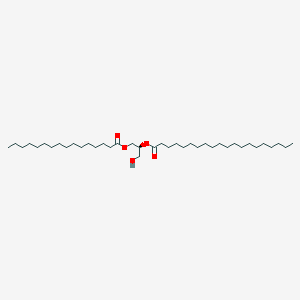
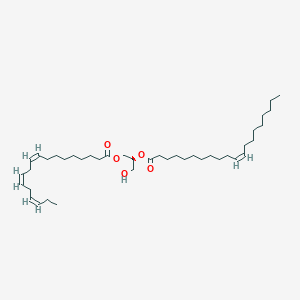
![TG(20:0/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241061.png)
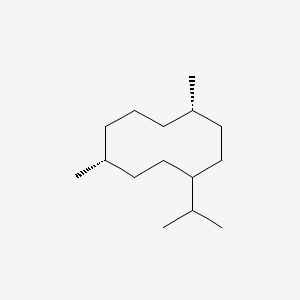

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241069.png)
